2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester
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Overview
Description
2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial intermediate in the synthesis of various complex molecules.
Mechanism of Action
Target of Action
It is known that this compound is a boron reagent used in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The “2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester” participates in the Suzuki–Miyaura coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation step, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which “this compound” participates, is a key step in various biochemical pathways. It enables the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that the rate of reaction of boronic pinacol esters, a class of compounds to which this compound belongs, is influenced by the ph and the substituents in the aromatic ring . These factors can impact the bioavailability of the compound .
Result of Action
The result of the action of “this compound” in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a key step in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by environmental factors such as pH . For instance, the rate of the reaction involving this compound is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used can significantly impact its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester typically involves the reaction of 2-chloro-6-hydroxypyridine with 4-methoxybenzyl chloride to form 2-chloro-6-(4-methoxybenzyloxy)pyridine. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield the desired boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic or basic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are employed.
Major Products Formed
Scientific Research Applications
2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester is extensively used in:
Chemistry: As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: In the development of biologically active molecules and probes for studying biological processes.
Medicine: In the synthesis of drug candidates and therapeutic agents.
Industry: In the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it particularly valuable for synthesizing complex molecules with precise structural requirements .
Properties
IUPAC Name |
2-chloro-6-[(4-methoxyphenyl)methoxy]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BClNO4/c1-18(2)19(3,4)26-20(25-18)14-10-16(21)22-17(11-14)24-12-13-6-8-15(23-5)9-7-13/h6-11H,12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVJYHZQPWGILS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)OCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096331-22-3 |
Source
|
Record name | 2-Chloro-6-(4-methoxybenzyloxy)pyridine-4-boronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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